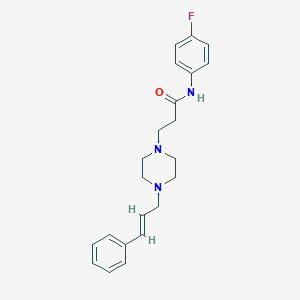
3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-FLUOROPHENYL)PROPANAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-FLUOROPHENYL)PROPANAMIDE is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, a piperazine ring, and a phenylallyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-FLUOROPHENYL)PROPANAMIDE typically involves multiple steps:
-
Formation of the Piperazine Intermediate: : The initial step often involves the preparation of a piperazine derivative. This can be achieved by reacting piperazine with an appropriate alkylating agent under controlled conditions.
-
Introduction of the Phenylallyl Group: : The next step involves the introduction of the phenylallyl group to the piperazine intermediate. This can be done through a nucleophilic substitution reaction using a phenylallyl halide.
-
Coupling with 4-Fluorophenyl Propionamide: : The final step involves coupling the modified piperazine with 4-fluorophenyl propionamide. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction pathways but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product would involve techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylallyl group, leading to the formation of epoxides or hydroxylated derivatives.
-
Reduction: : Reduction reactions can target the amide bond or the aromatic rings, potentially leading to the formation of amines or reduced aromatic systems.
-
Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for hydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions on the fluorophenyl ring.
Major Products
Oxidation: Epoxides or hydroxylated derivatives of the phenylallyl group.
Reduction: Amines or reduced aromatic systems.
Substitution: Substituted fluorophenyl derivatives.
科学的研究の応用
3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-FLUOROPHENYL)PROPANAMIDE has several applications in scientific research:
-
Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
-
Biological Studies: : The compound is used in studies exploring its effects on cellular pathways and its potential as a modulator of biological processes.
-
Chemical Biology: : It serves as a tool compound in chemical biology to study the interactions between small molecules and biological macromolecules.
-
Pharmacology: : Research into its pharmacokinetics and pharmacodynamics helps in understanding its behavior in biological systems.
作用機序
The mechanism of action of 3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-FLUOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. The exact pathways involved depend on the specific biological context and the target of interest.
類似化合物との比較
Similar Compounds
N-(4-Fluoro-phenyl)-3-[4-(2-phenyl-allyl)-piperazin-1-yl]-propionamide: Similar structure but with a different substitution pattern on the allyl group.
N-(4-Chloro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide: Similar structure with a chlorine atom instead of a fluorine atom on the phenyl ring.
N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-butyramide: Similar structure but with a butyramide group instead of a propionamide group.
Uniqueness
3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-FLUOROPHENYL)PROPANAMIDE is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its metabolic stability and binding affinity to certain biological targets, distinguishing it from other similar compounds.
特性
分子式 |
C22H26FN3O |
|---|---|
分子量 |
367.5 g/mol |
IUPAC名 |
N-(4-fluorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C22H26FN3O/c23-20-8-10-21(11-9-20)24-22(27)12-14-26-17-15-25(16-18-26)13-4-7-19-5-2-1-3-6-19/h1-11H,12-18H2,(H,24,27)/b7-4+ |
InChIキー |
YSBMSPZIGCRNGW-QPJJXVBHSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)F)CC=CC3=CC=CC=C3 |
異性体SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)F)C/C=C/C3=CC=CC=C3 |
正規SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)F)CC=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(4-bromophenoxy)propyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B248662.png)
![1-[3-(2,4-dichlorophenoxy)propyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B248663.png)
![1-[3-(4-bromophenoxy)propyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B248671.png)
![1-[2-(4-chlorophenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B248677.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248690.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248692.png)
![N-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B248694.png)


![1-(2-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248711.png)
methanone](/img/structure/B248713.png)


